4-Iodo-6,6-dimethyl-3,6-dihydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-6,6-dimethyl-3,6-dihydro-2H-pyran is an organic compound with the molecular formula C7H11IO It is a derivative of pyran, characterized by the presence of an iodine atom and two methyl groups on the pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6,6-dimethyl-3,6-dihydro-2H-pyran typically involves the iodination of 6,6-dimethyl-3,6-dihydro-2H-pyran. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the pyran ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process may include steps such as purification through distillation or recrystallization to ensure the desired quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodo-6,6-dimethyl-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction can lead to the removal of the iodine atom, yielding the parent pyran compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6,6-dimethyl-3,6-dihydro-2H-pyran-4-azide .
Wissenschaftliche Forschungsanwendungen
4-Iodo-6,6-dimethyl-3,6-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Iodo-6,6-dimethyl-3,6-dihydro-2H-pyran involves its interaction with molecular targets through its iodine atom and pyran ring. The iodine atom can participate in halogen bonding, while the pyran ring can engage in various chemical interactions. These interactions can influence biological pathways and chemical reactions, making the compound useful in different applications .
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydro-2H-pyran: A related compound without the iodine and methyl groups.
6,6-Dimethyl-3,6-dihydro-2H-pyran: The parent compound without the iodine atom.
4-Bromo-6,6-dimethyl-3,6-dihydro-2H-pyran: A similar compound with a bromine atom instead of iodine.
Uniqueness: The iodine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents .
Eigenschaften
Molekularformel |
C7H11IO |
---|---|
Molekulargewicht |
238.07 g/mol |
IUPAC-Name |
4-iodo-6,6-dimethyl-2,3-dihydropyran |
InChI |
InChI=1S/C7H11IO/c1-7(2)5-6(8)3-4-9-7/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
IAGSQQFKUCVOOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=C(CCO1)I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.